

# KRN7000 Analog 8: An In-depth Technical Guide on its Immunomodulatory Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *KRN7000 analog 8*

Cat. No.: *B15600614*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of **KRN7000 analog 8**, a triazole-containing derivative of  $\alpha$ -galactosylceramide ( $\alpha$ -GalCer). This document details its mechanism of action, supported by quantitative data from *in vitro* and *in vivo* studies, and provides detailed experimental protocols for its evaluation.

## Core Compound Information

**KRN7000 analog 8**, identified by CAS number 922727-14-8, is a synthetic analog of the potent NKT cell agonist KRN7000.<sup>[1][2][3][4]</sup> The key structural modification in this analog is the replacement of the amide linkage in the ceramide tail with a 1,2,3-triazole ring. This alteration significantly influences its interaction with the CD1d molecule and the subsequent immune response.

Chemical Structure:

- Systematic Name: (2S,3S,4R)-3,4-Dihydroxy-2-(4-tetracosyl-1H-1,2,3-triazol-1-yl)octadecyl  $\alpha$ -D-galactopyranoside<sup>[3]</sup>
- Molecular Formula: C<sub>50</sub>H<sub>97</sub>N<sub>3</sub>O<sub>8</sub><sup>[1][2][3]</sup>
- Molecular Weight: 868.32 g/mol <sup>[3]</sup>

# Immunomodulatory Profile: A Th2-Biased Response

**KRN7000 analog 8** is characterized by its ability to induce a T helper 2 (Th2)-biased cytokine response.<sup>[1][2]</sup> This contrasts with the mixed Th1/Th2 response typically elicited by the parent compound, KRN7000. The preferential induction of Th2 cytokines, such as Interleukin-4 (IL-4), suggests its potential therapeutic application in conditions where a Th2-skewed immune response is beneficial, such as in certain autoimmune diseases.

## Quantitative Data Summary

The following tables summarize the quantitative data on the immunomodulatory effects of **KRN7000 analog 8** compared to KRN7000.

Table 1: In Vitro Cytokine Secretion

| Compound            | Concentration | Cell Type                   | Cytokine Measured | Result                                                 | Reference |
|---------------------|---------------|-----------------------------|-------------------|--------------------------------------------------------|-----------|
| KRN7000<br>Analog 8 | 32 ng/mL      | Mouse<br>Splenocytes        | IL-4              | Secretion is<br>greater than<br>or equal to<br>KRN7000 | [1][2]    |
| KRN7000             | 32 ng/mL      | Mouse<br>Splenocytes        | IL-4              | Baseline for<br>comparison                             | [1][2]    |
| KRN7000<br>Analog 8 | 32 ng/mL      | Mouse<br>Splenocytes        | IFN-γ             | Secretion is<br>less than<br>KRN7000                   | [4]       |
| KRN7000             | 32 ng/mL      | Mouse<br>Splenocytes        | IFN-γ             | Baseline for<br>comparison                             | [4]       |
| KRN7000<br>Analog 8 | 32 ng/mL      | DN32.D3<br>NKT<br>Hybridoma | IL-2              | Increased<br>secretion                                 | [1][2]    |

Table 2: In Vivo Cytokine Induction in Mice

| Compound         | Dose        | Route of Administration | Cytokine Measured (Serum) | Result                            | Reference |
|------------------|-------------|-------------------------|---------------------------|-----------------------------------|-----------|
| KRN7000 Analog 8 | 1 μg/animal | Intraperitoneal         | IL-4                      | Secretion is greater than KRN7000 | [1][2]    |
| KRN7000          | 1 μg/animal | Intraperitoneal         | IL-4                      | Baseline for comparison           | [1][2]    |
| KRN7000 Analog 8 | 1 μg/animal | Intraperitoneal         | IFN-γ                     | Secretion is less than KRN7000    | [4]       |
| KRN7000          | 1 μg/animal | Intraperitoneal         | IFN-γ                     | Baseline for comparison           | [4]       |

## Mechanism of Action: Signaling Pathway

**KRN7000 analog 8**, like other  $\alpha$ -GalCer analogs, activates invariant Natural Killer T (iNKT) cells through its presentation by the CD1d molecule on antigen-presenting cells (APCs), such as dendritic cells. The glycolipid binds to the antigen-binding groove of CD1d, and this complex is then recognized by the T-cell receptor (TCR) of iNKT cells. This interaction triggers a signaling cascade within the iNKT cell, leading to the production and secretion of a specific profile of cytokines. The triazole modification in analog 8 appears to alter the stability or conformation of the glycolipid-CD1d complex, favoring a signaling outcome that results in a Th2-biased cytokine release.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2.  $\alpha$ -GalCer analog 8 - Immunomart [immunomart.com]
- 3.  $\alpha$ -GalCer analog 8 | 922727-14-8 | MG182796 | Biosynth [biosynth.com]
- 4. adipogen.com [adipogen.com]
- To cite this document: BenchChem. [KRN7000 Analog 8: An In-depth Technical Guide on its Immunomodulatory Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600614#immunomodulatory-properties-of-krn7000-analog-8>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)